(r)-3-m-Tolyl-beta-alaninol

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Enzymatic Inhibition and Antibacterial Targets

One significant application of compounds related to (R)-3-m-Tolyl-beta-alaninol involves inhibiting the alanine racemase enzyme. Alanine racemase plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, essential for peptidoglycan synthesis. This enzyme's unique presence in bacteria and absence in humans make it an attractive target for developing antibacterial drugs. Traditional inhibitors have faced limitations due to toxic effects, leading to research into new inhibitors that can selectively target alanine racemase without substrate analogs' adverse side effects (Azam & Jayaram, 2015).

Exercise Performance and Muscle Function

Beta-alanine, closely related to (R)-3-m-Tolyl-beta-alaninol, has been extensively studied for its role in enhancing exercise performance. Supplementation with beta-alanine is known to increase intramuscular carnosine content, which can improve physical performance during high-intensity exercise. This is due to carnosine's role as an intramuscular pH buffer, helping to mitigate the acidic conditions that lead to muscle fatigue and impair performance. The optimization of beta-alanine supplementation strategies could have significant implications for sports and therapeutic applications (Blancquaert, Everaert, & Derave, 2015).

Plant Stress Response and Metabolism

(R)-3-m-Tolyl-beta-alaninol and its derivatives also find application in plant science research. β-Alanine, part of the compound's structure, is involved in various plant stress responses. It serves as a generic stress response molecule, helping plants protect against extreme temperatures, drought, heavy metals, and other stress factors. This insight into β-alanine's role in plants opens avenues for developing strategies to enhance crop resilience to environmental stresses (Parthasarathy, Savka, & Hudson, 2019).

Osmolyte Role in Plant and Human Health

Glycine betaine and proline, structurally related to (R)-3-m-Tolyl-beta-alaninol, accumulate in plants and humans in response to stress. In plants, they maintain enzyme and membrane integrity under stress conditions. Recent research has explored the exogenous application of these compounds to improve plant stress tolerance, potentially informing agricultural practices to enhance crop resilience (Ashraf & Foolad, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research that could be pursued based on what is currently known about the compound, and any unanswered questions or unresolved issues related to the compound .

For a specific compound like “®-3-m-Tolyl-beta-alaninol”, you would need to look up this information in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to carry out experiments to fill in any gaps in the existing data .

Eigenschaften

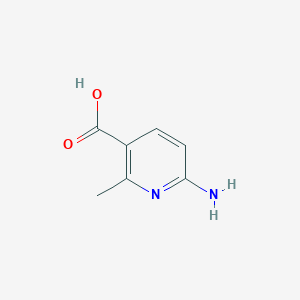

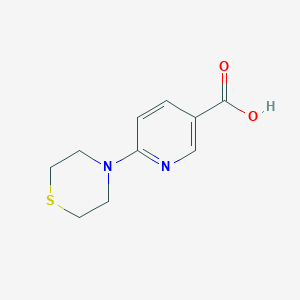

IUPAC Name |

(3R)-3-amino-3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUYRBXUFMJAEP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3r)-3-Amino-3-(3-methylphenyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)

methanone](/img/structure/B1451728.png)

![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)

![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)

![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)